Physicochemical Profiling and Biological Applications of 6-Acetyl-7-methoxy-2H-chromen-2-one
Physicochemical Profiling and Biological Applications of 6-Acetyl-7-methoxy-2H-chromen-2-one
Executive Summary
The compound 6-acetyl-7-methoxy-2H-chromen-2-one (commonly referred to as 6-acetyl-7-methoxycoumarin) is a highly specialized, synthetic coumarin derivative[1]. Featuring a bicyclic benzopyrone core substituted with a methoxy group at the C-7 position and an acetyl group at the C-6 position, this molecule serves as a critical scaffold in medicinal chemistry. Its unique electronic configuration not only imparts distinct photophysical properties but also enables highly specific interactions with metalloenzymes, most notably acting as an inhibitor of human carbonic anhydrases. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and protocols for its synthesis and biological evaluation.
Physicochemical and Structural Profiling
Understanding the physical and chemical descriptors of 6-acetyl-7-methoxy-2H-chromen-2-one is fundamental for predicting its pharmacokinetic behavior and assay compatibility. The presence of the electron-withdrawing acetyl group paired with the electron-donating methoxy group creates a "push-pull" electronic system across the conjugated π -network of the coumarin core.
The following table summarizes the core quantitative physicochemical data for the compound[1],[2]:
| Property | Value | Source / Computation |
| IUPAC Name | 6-acetyl-7-methoxy-2H-chromen-2-one | LexiChem 2.6.6[1] |
| CAS Registry Number | 16850-94-5 | FDA GSRS[2] |
| Molecular Formula | C12H10O4 | PubChem 2.1[1] |
| Molecular Weight | 218.20 g/mol | PubChem 2.1[1] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | Cactvs 3.4.6.11[1] |
| Partition Coefficient (XLogP3) | 1.6 | XLogP3 3.0[1] |
| Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11[1] |
Pharmacokinetic Implications: An XLogP3 of 1.6 combined with a TPSA of 52.6 Ų places this compound squarely within the optimal Lipinski parameters for passive membrane permeability[1]. It is lipophilic enough to cross cellular membranes but retains sufficient polarity to remain soluble in aqueous assay buffers (often requiring minor DMSO cosolvation).
Biological Applications: Carbonic Anhydrase Inhibition
Beyond its utility as a fluorescent probe building block, 6-acetyl-7-methoxy-2H-chromen-2-one exhibits significant biological activity as an inhibitor of human Carbonic Anhydrase II (hCA II).
Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion ( Zn2+ ) in the active site, coumarins operate via a unique "suicide inhibition" or prodrug mechanism. The native esterase activity of the carbonic anhydrase enzyme attacks the lactone ring of the coumarin. This hydrolysis opens the ring, generating a 2-hydroxycinnamic acid derivative. This newly formed, bulky molecule undergoes a conformational shift and tightly binds to the active site entrance, effectively occluding the catalytic pocket and preventing native substrates (like CO2 ) from entering.
Mechanism of hCA II inhibition via coumarin lactone ring hydrolysis and active site occlusion.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
To obtain 6-acetyl-7-methoxy-2H-chromen-2-one, a highly regioselective Friedel-Crafts acylation is performed on 7-methoxycoumarin (herniarin).
Causality of Experimental Choices: Aluminum chloride ( AlCl3 ) is utilized as a strong Lewis acid to generate a highly reactive acylium ion from acetyl chloride. The 7-methoxy group strongly activates the aromatic ring toward electrophilic aromatic substitution. Regioselectivity is driven by electronic and steric factors: the C-6 position is para to the ring oxygen and ortho to the methoxy group (highly activated), whereas the C-8 position is sterically hindered. Thus, substitution occurs almost exclusively at C-6.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of 7-methoxycoumarin in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Activation: Cool the reaction flask to 0 °C in an ice bath. Slowly add 15 mmol of anhydrous AlCl3 in small portions to prevent aggressive exothermic spiking.
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Acylation: Dropwise, add 12 mmol of acetyl chloride over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quenching: Carefully pour the reaction mixture over 50 g of crushed ice containing 5 mL of concentrated HCl to break the aluminum complexes.
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Extraction: Extract the aqueous layer with DCM ( 3×20 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Self-Validating System: The reaction progress is monitored via Thin-Layer Chromatography (TLC). The starting material (7-methoxycoumarin) exhibits intense blue fluorescence under 365 nm UV light. As the reaction proceeds, the formation of the 6-acetyl derivative is confirmed by a distinct bathochromic shift in fluorescence and a lower Rf value due to the increased polarity of the acetyl group. Complete disappearance of the starting material spot validates reaction completion.
Regioselective Friedel-Crafts acylation workflow for synthesizing 6-acetyl-7-methoxycoumarin.
Protocol 2: Carbonic Anhydrase II Inhibition Assay
This protocol measures the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate to evaluate the inhibitory potency of 6-acetyl-7-methoxy-2H-chromen-2-one.
Causality of Experimental Choices: Because coumarins require enzymatic hydrolysis to become active inhibitors, a pre-incubation step is strictly required. If the substrate (4-NPA) and the coumarin are added simultaneously, the coumarin will not have time to be hydrolyzed and occlude the active site, leading to false-negative inhibition data. 4-NPA is chosen because its cleavage yields 4-nitrophenolate, which absorbs strongly at 400 nm, allowing for continuous spectrophotometric monitoring.
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 10 mM ZnSO4 to ensure the metalloenzyme remains saturated with its catalytic cofactor.
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Inhibitor Preparation: Prepare a serial dilution of 6-acetyl-7-methoxy-2H-chromen-2-one in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).
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Pre-Incubation: In a 96-well microplate, combine 10 nM recombinant hCA II enzyme, assay buffer, and the inhibitor. Incubate at 37 °C for exactly 6 hours. Note: This extended pre-incubation is critical for the prodrug activation mechanism.
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Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).
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Kinetic Read: Immediately monitor the change in absorbance at 400 nm using a microplate reader for 15 minutes at 1-minute intervals.
Self-Validating System: The assay architecture includes two critical internal controls. A background control (buffer + substrate, no enzyme) is run to quantify and subtract the spontaneous, non-enzymatic hydrolysis of 4-NPA. A positive control utilizing Acetazolamide (a known, potent CA inhibitor) is run in parallel. If the Acetazolamide control fails to produce >90% inhibition of the signal, it indicates that the enzyme's structural integrity is compromised or the substrate has degraded, thereby invalidating the entire plate run.
References
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6-acetyl-7-methoxy-2H-chromen-2-one | C12H10O4 | CID 850202 Source: PubChem, National Center for Biotechnology Information URL:[Link]
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Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P43166 Source: BRENDA Enzyme Database URL:[Link]
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6-ACETYL-7-METHOXYCOUMARIN Source: FDA Global Substance Registration System (GSRS) URL:[Link]
